7-Hydroxyflavanone is a foundational monohydroxylated flavonoid precursor characterized by a single hydroxyl group at the C-7 position of the chromanone core . In industrial and laboratory procurement, it is primarily sourced as a high-purity synthetic scaffold for generating complex flavonoid derivatives, glycosides, and pharmaceutical intermediates . Unlike naturally abundant polyhydroxylated flavanones, this compound provides a simplified, highly controllable reactivity profile. It is widely utilized as a high-yield substrate for biocatalytic dehydrogenation, a regioselective precursor in Lewis acid-catalyzed glycosylations, and a standardized benchmark in endocrine inhibition assays, making it a critical material for both green chemistry workflows and drug discovery pipelines .
Substituting 7-hydroxyflavanone with either unsubstituted flavanone or multi-hydroxylated analogs (such as naringenin or pinocembrin) fundamentally disrupts synthetic workflows and assay reliability. Unsubstituted flavanone lacks the necessary electronic activation for efficient downstream transformations, resulting in severely depressed yields during biocatalytic oxidations [1]. Conversely, utilizing naturally abundant polyhydroxylated analogs introduces competing reactive sites at the C-5 and C-4' positions. In glycosylation and derivatization protocols, these extra hydroxyl groups necessitate complex, multi-step protection and deprotection sequences, which inflate reagent costs, increase process time, and reduce overall yield [2]. Procurement of the exact 7-hydroxyflavanone scaffold ensures regiocontrol and maximizes atom economy without the overhead of protecting group chemistry.
In microbial transformation workflows utilizing Aspergillus niger 13/5, 7-hydroxyflavanone demonstrates exceptional suitability as a substrate for enzymatic dehydrogenation compared to related flavanones. The presence of the 7-hydroxyl group optimally positions the molecule for the enzyme's active site, resulting in a 98% conversion yield to 7-hydroxyflavone [1]. In stark contrast, the unsubstituted flavanone baseline achieves only a 33% yield under identical conditions, while 6-hydroxyflavanone reaches 76%[1].
| Evidence Dimension | Biocatalytic conversion yield to corresponding flavone |
| Target Compound Data | 98% yield (fully consumed substrate) |
| Comparator Or Baseline | Unsubstituted flavanone (33% yield) |
| Quantified Difference | 65% absolute increase in product yield (nearly 3x higher efficiency) |
| Conditions | 9-day microbial transformation using Aspergillus niger 13/5 strain |
Procuring 7-hydroxyflavanone for biocatalytic synthesis minimizes unreacted substrate waste and drastically simplifies downstream purification compared to using unsubstituted flavanone.
The synthesis of flavonoid glycosides using alpha-glycosyl fluorides and boron trifluoride etherate highlights the critical advantage of 7-hydroxyflavanone's monohydroxylated structure. When reacted, 7-hydroxyflavanone undergoes exclusive and complete glycosylation at the 7-hydroxyl position [1]. However, when the comparator naringenin (5,7,4'-trihydroxyflavanone) is subjected to the same Lewis acid-catalyzed conditions, glycosylation occurs regioselectively at the 4'- or 3'-hydroxyl groups, with 0% reaction at the 7-hydroxyl group [1].
| Evidence Dimension | Regioselectivity of glycosylation at the C-7 position |
| Target Compound Data | 100% specific reaction at the 7-OH position |
| Comparator Or Baseline | Naringenin (0% reaction at the 7-OH position under identical Lewis acid conditions) |
| Quantified Difference | Complete shift in regioselectivity, enabling direct 7-O-glycosylation |
| Conditions | Coupling reaction with alpha-glycosyl fluoride using boron trifluoride etherate in anhydrous benzene |
Buyers synthesizing 7-O-glycosides can use this compound to bypass the expensive and time-consuming protection/deprotection steps required when starting from naringenin.
In the development of estrogen-dependent breast cancer therapeutics, 7-hydroxyflavanone is procured as a highly reliable, standardized positive control for aromatase (CYP19) inhibition. It possesses a well-established IC50 of 3.8 µM against human aromatase[1]. This quantitative baseline is essential for evaluating the potency of novel synthetic derivatives; for example, screening models utilize this exact 3.8 µM threshold to validate that newly synthesized analogs (such as 7-hydroxyflavanone beta-D-glucopyranoside, IC50 = 1.09 µM) achieve statistically significant (3.5-fold) improvements in inhibitory activity [1].
| Evidence Dimension | Aromatase (CYP19) inhibitory activity (IC50) |
| Target Compound Data | IC50 = 3.8 µM (established baseline) |
| Comparator Or Baseline | Novel synthetic derivatives (e.g., 7-hydroxyflavanone beta-D-glucopyranoside at 1.09 µM) |
| Quantified Difference | Provides a fixed 3.8 µM benchmark to quantify fold-improvements in novel drug candidates |
| Conditions | In vitro aromatase inhibition assay / 3D-QSAR virtual screening validation |
Ensures assay reproducibility and provides a universally recognized baseline for quantifying the efficacy of new aromatase inhibitors in oncology research.
7-Hydroxyflavanone serves as a critical monohydroxylated reference standard in UV-Vis absorption databases for flavonoids. Its Band I absorption peak is located at 311 nm[1]. This provides an essential analytical baseline to measure the exact spectroscopic impact of additional hydroxylations. For instance, comparing it to pinocembrin (5,7-dihydroxyflavanone) reveals that the addition of the 5-hydroxyl group causes a ~24 nm bathochromic shift (to 335 nm) and reduces the molar absorption coefficient (hypochromic shift) by exactly half [1].
| Evidence Dimension | UV-Vis Band I absorption maximum and intensity |
| Target Compound Data | Band I peak at 311 nm |
| Comparator Or Baseline | Pinocembrin (5,7-dihydroxyflavanone) (Band I shoulder at ~335 nm, 50% intensity) |
| Quantified Difference | 24 nm bathochromic shift and 50% hypochromic shift isolated to the 5-OH addition |
| Conditions | Standardized UV-Vis absorption spectroscopy in digital database profiling |
Analytical laboratories procure this compound to calibrate spectroscopic models and accurately elucidate the structures of unknown flavonoids in complex plant extracts.
Directly downstream of its exclusive regioselectivity under Lewis acid catalysis, 7-hydroxyflavanone is the optimal starting material for generating libraries of 7-O-flavonoid glycosides. Procuring this specific monohydroxylated scaffold eliminates the need for multi-step protection and deprotection of the 5-OH and 4'-OH groups, drastically reducing reagent costs and synthesis time compared to using naturally abundant polyhydroxylated flavanones [2].
In green chemistry and industrial biocatalysis workflows, 7-hydroxyflavanone is selected over unsubstituted flavanone due to its near-quantitative (98%) conversion efficiency. It is the preferred substrate for microbial dehydrogenation (e.g., using Aspergillus niger strains) to produce 7-hydroxyflavone, ensuring maximum atom economy and simplifying post-reaction purification [1].
In oncology and endocrinology drug discovery, 7-hydroxyflavanone is procured as a standardized positive control. Its well-documented IC50 of 3.8 µM against human aromatase (CYP19) provides a reliable, reproducible baseline for evaluating the potency of novel estrogen-dependent breast cancer therapeutics and validating 3D-QSAR virtual screening models[3].
Analytical chemistry laboratories utilize 7-hydroxyflavanone as a fundamental reference standard to calibrate UV-Vis absorption databases. Its baseline Band I absorption at 311 nm is critical for quantifying the bathochromic and hypochromic shifts induced by additional hydroxylations (such as the 24 nm shift seen in pinocembrin), enabling accurate structural elucidation of complex natural products [4].
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